molecular formula C12H6Cl4O B181263 3,3',4',5-Tetrachlorobiphenyl-4-OL CAS No. 111810-41-4

3,3',4',5-Tetrachlorobiphenyl-4-OL

Cat. No.: B181263
CAS No.: 111810-41-4
M. Wt: 308 g/mol
InChI Key: RQGVZEFZWFEKQR-UHFFFAOYSA-N
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Description

3,3’,4’,5-Tetrachlorobiphenyl-4-OL is a chlorinated biphenyl compound, known for its persistence in the environment and potential adverse effects on human health. . This compound is a type of polychlorinated biphenyl (PCB), which are widely recognized as persistent organic pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl ring .

Industrial Production Methods

Industrial production of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3’,4’,5-Tetrachlorobiphenyl-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyls with various functional groups .

Scientific Research Applications

3,3’,4’,5-Tetrachlorobiphenyl-4-OL has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental processes.

    Biology: Research on its effects on biological systems helps understand the toxicological impact of PCBs on living organisms.

    Medicine: Studies on its interaction with biological molecules provide insights into its potential health effects and mechanisms of toxicity.

    Industry: It is used in the development of sensors and detection methods for environmental monitoring of PCBs

Mechanism of Action

The mechanism of action of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the activation of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4’,5-Tetrachlorobiphenyl-4-OL is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to undergo various chemical reactions and its interaction with the AhR receptor make it a valuable compound for studying the environmental and health impacts of PCBs .

Properties

IUPAC Name

2,6-dichloro-4-(3,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVZEFZWFEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149742
Record name 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111810-41-4
Record name 4′-Hydroxy-3,3′,4,5′-tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111810-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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